molecular formula C13H9BrCl2O B12088247 1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene

1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene

Cat. No.: B12088247
M. Wt: 332.0 g/mol
InChI Key: AADMLMGSZDWMGW-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene is an organic compound characterized by the presence of benzyl, bromine, and dichlorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(benzyloxy)-2,3-dichlorobenzene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove halogens or convert the benzyloxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dehalogenated or hydroxylated benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-4-bromo-2,3-dichlorobenzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens and the benzyloxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-(Benzyloxy)-2,3-dichlorobenzene: Lacks the bromine atom, which may result in different reactivity and applications.

    1-(Benzyloxy)-4-chloro-2,3-dichlorobenzene: Contains an additional chlorine atom instead of bromine, potentially altering its chemical properties.

    1-(Benzyloxy)-4-fluoro-2,3-dichlorobenzene: Substitution of bromine with fluorine can significantly change its reactivity and biological activity.

Uniqueness: 1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene is unique due to the combination of bromine and dichlorobenzene groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C13H9BrCl2O

Molecular Weight

332.0 g/mol

IUPAC Name

1-bromo-2,3-dichloro-4-phenylmethoxybenzene

InChI

InChI=1S/C13H9BrCl2O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

AADMLMGSZDWMGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)Cl)Cl

Origin of Product

United States

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